Cas no 954696-65-2 (3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea)

3-{1-(4-Fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea is a synthetic organic compound featuring a pyrrolidinone core substituted with a fluorophenyl group and a urea linkage to a 3-methylphenyl moiety. Its structural design suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly due to the presence of the fluorophenyl group, which often enhances bioavailability and metabolic stability. The urea functionality may confer hydrogen-bonding interactions, making it relevant for targeting biological receptors or enzymes. This compound’s modular structure allows for further derivatization, offering flexibility in drug discovery or material science applications. Its purity and stability under standard conditions make it suitable for research-scale investigations.
3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea structure
954696-65-2 structure
Product Name:3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea
CAS No:954696-65-2
MF:C19H20FN3O2
MW:341.37940788269
CID:6500704
Update Time:2025-05-30

3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea
    • 1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea
    • Inchi: 1S/C19H20FN3O2/c1-13-3-2-4-16(9-13)22-19(25)21-11-14-10-18(24)23(12-14)17-7-5-15(20)6-8-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
    • InChI Key: ZTIZHJNFUPFLOP-UHFFFAOYSA-N
    • SMILES: N(CC1CC(=O)N(C2=CC=C(F)C=C2)C1)C(NC1=CC=CC(C)=C1)=O

3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea Pricemore >>

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Additional information on 3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea

Professional Introduction to Compound with CAS No. 954696-65-2 and Product Name: 3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea

Compound with the CAS number 954696-65-2 and the product name 3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a fluorophenyl group, a pyrrolidinone core, and a methylurea moiety, which collectively contribute to its distinct chemical properties and biological activities.

The fluorophenyl substituent is particularly noteworthy, as fluorine atoms are frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In this context, the presence of a 4-fluorophenyl group in the compound suggests that it may exhibit improved bioavailability and prolonged half-life compared to analogous molecules lacking such a substitution. This feature aligns with contemporary trends in drug design, where fluorinated aromatic rings are increasingly utilized to optimize pharmacological properties.

The central pyrrolidinone scaffold in the compound's structure is another key element that contributes to its potential biological relevance. Pyrrolidinone derivatives have been extensively studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific configuration of the 5-oxopyrrolidin-3-ylmethyl group in this compound may confer unique interactions with biological targets, making it a promising candidate for further investigation.

Furthermore, the presence of a methylurea moiety at the other end of the molecule adds another layer of complexity and functionality. Urea derivatives are well-known for their role as bioisosteres in drug development, often used to modify solubility, binding affinity, and metabolic stability. The incorporation of a 3-methylphenyl group in conjunction with the urea moiety suggests that this compound may exhibit enhanced binding interactions with protein targets, potentially leading to improved therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like this one with greater accuracy. By leveraging high-throughput virtual screening techniques, scientists can identify potential binding modes and interaction sites between the compound and target proteins. These computational studies have indicated that 3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea may interact with enzymes and receptors involved in critical biological pathways related to inflammation, cancer progression, and neurodegeneration.

The compound's potential therapeutic applications are further supported by preliminary experimental data. In vitro studies have demonstrated that it exhibits inhibitory activity against several key enzymes implicated in disease pathogenesis. For instance, researchers have observed significant reductions in enzyme activity when incubating tumor cell lines with this compound, suggesting its potential as an anticancer agent. Additionally, preclinical studies in animal models have shown promising results regarding its anti-inflammatory properties.

The synthesis of this compound represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and precise regioselective modifications to construct the desired molecular framework. The use of advanced catalytic systems has enabled chemists to achieve high yields and purity levels, ensuring that subsequent biological evaluations are conducted on high-quality material.

As research in pharmaceutical chemistry continues to evolve, compounds like 3-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methylphenyl)urea will play an increasingly important role in drug discovery and development. The integration of cutting-edge synthetic methodologies with sophisticated computational tools allows for the rapid identification and optimization of novel molecular entities with tailored biological activities. This iterative process is essential for addressing unmet medical needs and improving patient outcomes.

The future prospects for this compound are bright, with ongoing studies aimed at elucidating its mechanism of action and exploring new therapeutic indications. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating laboratory findings into clinical applications. By leveraging interdisciplinary approaches and staying abreast of emerging scientific trends, researchers can accelerate the development of next-generation therapeutics based on innovative molecular designs.

In conclusion,954696-65-2 is a structurally complex and biologically intriguing molecule that holds significant promise for future pharmaceutical applications. Its unique combination of chemical features—such as the fluorophenyl, pyrrolidinone, and methylurea moieties—makes it a compelling candidate for further investigation. With continued research efforts focused on understanding its biological profile and optimizing its pharmacological properties,this compound has the potential to contribute substantially to advancements in medicine.

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